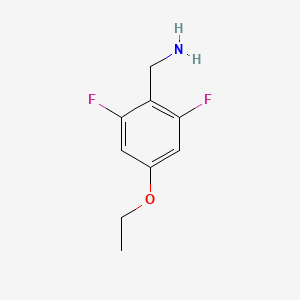

4-Ethoxy-2,6-difluorobenzylamine

Description

Significance of Fluorinated Benzylamine (B48309) Scaffolds in Chemical Synthesis

Fluorinated benzylamine scaffolds are crucial building blocks in medicinal chemistry due to the unique properties conferred by fluorine atoms. nih.govnih.gov The introduction of fluorine can influence a molecule's conformation, basicity (pKa), lipophilicity, and metabolic stability. nih.govnih.gov These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and better drug-like properties. nih.govelsevierpure.com For instance, replacing hydrogen with fluorine on aromatic rings is a common strategy to slow down metabolic oxidation by Cytochrome P450 enzymes. acs.org The high electron affinity and lipophilicity of fluorine can also enhance a drug's bioavailability and half-life. elsevierpure.com Consequently, approximately 20-25% of approved drugs contain fluorine. elsevierpure.comenamine.net

The benzylamine motif itself is a prevalent structure in many biologically active compounds. When combined with fluorine, the resulting scaffold offers a versatile platform for developing new therapeutic agents across various disease areas, including cancer, infectious diseases, and neurological disorders. researchgate.netmdpi.com

Strategic Design and Synthesis of Ethoxy-Substituted Fluorinated Aromatic Amines

The synthesis of ethoxy-substituted fluorinated aromatic amines like 4-Ethoxy-2,6-difluorobenzylamine involves multi-step processes that often begin with simpler fluorinated precursors. A common synthetic route to a related compound, 2,6-difluorobenzylamine (B1295058), starts from 2,6-difluorobenzonitrile, which undergoes catalytic hydrogenation using palladium on carbon. prepchem.com

For the specific synthesis of this compound, a likely precursor is 4-ethoxy-2,6-difluorobenzaldehyde. uni.lusynquestlabs.com The synthesis of this aldehyde could potentially start from commercially available materials and involve a series of reactions to introduce the ethoxy and difluoro-substituents onto the benzene (B151609) ring, followed by the formation of the aldehyde group. The final step would then be the conversion of the aldehyde to the benzylamine, a transformation that can be achieved through various reductive amination methods.

A general approach for synthesizing similar difluorobenzylamines involves the halogenation of a substituted difluorobenzene, followed by reaction with methenamine (B1676377) to form a quaternary ammonium (B1175870) salt, which is then hydrolyzed to yield the final benzylamine product. google.com

Overview of Research Trajectories for this compound Analogues

Research into analogues of this compound is driven by the desire to fine-tune the molecule's properties for specific biological targets. By modifying the substituents on the aromatic ring, chemists can explore the structure-activity relationships (SAR) of these compounds. For example, creating a series of analogues with different ether groups in the 4-position or altering the fluorination pattern on the ring can provide valuable insights into how these changes affect biological activity.

The development of fluorinated benzyloxalamides as potential cholesteryl ester transfer protein (CETP) inhibitors illustrates a research trajectory where fluorinated benzylamine derivatives are explored for cardiovascular applications. researchgate.net Similarly, the investigation of fluorinated compounds for their potential as antimalarial drugs highlights the broad therapeutic areas where these scaffolds are being investigated. elsevierpure.com The synthesis of various fluorinated building blocks is a key focus for chemical suppliers, enabling the rapid generation of diverse compound libraries for high-throughput screening and drug discovery programs. enamine.net

Structure

2D Structure

Properties

IUPAC Name |

(4-ethoxy-2,6-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-4H,2,5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXPUAONYYRXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)F)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701280254 | |

| Record name | 4-Ethoxy-2,6-difluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701280254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092461-39-6 | |

| Record name | 4-Ethoxy-2,6-difluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-2,6-difluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701280254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethoxy 2,6 Difluorobenzylamine

Transformations from Related Halogenated or Ethoxylated Aromatic Intermediates

The synthesis can commence from aromatic precursors that already possess some of the required functional groups.

One potential pathway starts with a suitably substituted aromatic halide. numberanalytics.com For instance, a multi-step synthesis could be envisioned starting from a difluorinated phenol (B47542). The ethoxy group can be introduced via a Williamson ether synthesis, reacting the phenol with an ethyl halide. francis-press.com The resulting ethoxy-difluoro-aromatic compound can then undergo functional group manipulations to introduce the aminomethyl group. This might involve formylation to introduce a benzaldehyde (B42025) moiety, followed by reductive amination as described previously.

Another approach could involve the nucleophilic aromatic substitution on a highly activated aromatic ring. sapub.org For example, starting with a molecule like 4-chloro-2,6-difluorobenzaldehyde, one could potentially introduce the ethoxy group via nucleophilic substitution of the chlorine atom, although this can be challenging. sigmaaldrich.com

Multi-Step Synthesis Strategies for Aromatic Amines

Multi-step syntheses provide the flexibility to introduce functional groups in a specific order to achieve the desired substitution pattern. libretexts.orgmasterorganicchemistry.com

A plausible multi-step route to 4-ethoxy-2,6-difluorobenzylamine could begin with 2,6-difluorobenzylamine (B1295058). sigmaaldrich.com The synthesis would then involve the introduction of a functional group at the 4-position that can be converted to an ethoxy group. For example, nitration of the benzylamine (B48309) (with protection of the amine) followed by reduction to an amino group, diazotization, and subsequent reaction to introduce a hydroxyl group, which can then be etherified. The order of these steps is crucial to ensure correct regiochemistry. youtube.com

Alternatively, starting from m-difluorobenzene, a Friedel-Crafts acylation or a Reimer-Tiemann reaction could introduce a carbonyl group, which can then be used to direct further substitutions or be converted to the aminomethyl group. google.com A patent describes a three-step synthesis of 2,4-difluorobenzylamine (B110887) starting from m-difluorobenzene, involving the formation of a halogenated benzyl (B1604629) intermediate, reaction with methenamine (B1676377), and subsequent hydrolysis. google.com A similar strategy could be adapted for the 4-ethoxy-2,6-difluoro isomer.

The synthesis of benzylamines can also be achieved through the reduction of corresponding nitriles or amides. libretexts.orgyoutube.com Therefore, a synthetic sequence that leads to 4-ethoxy-2,6-difluorobenzonitrile (B3000093) or 4-ethoxy-2,6-difluorobenzamide (B1390440) would be a viable pathway to the target compound.

| Starting Material | Key Transformation(s) | Resulting Intermediate |

| 2,6-Difluorophenol | Williamson Ether Synthesis, Formylation | 4-Ethoxy-2,6-difluorobenzaldehyde |

| m-Difluorobenzene | Friedel-Crafts Acylation/Alkylation | Substituted Benzene (B151609) Derivative |

| 2,6-Difluorobenzylamine | Nitration, Reduction, Diazotization, Etherification | This compound |

| 4-Amino-2,6-difluorobenzaldehyde | Diazotization, Etherification | 4-Ethoxy-2,6-difluorobenzaldehyde |

Chemical Reactivity and Transformational Chemistry of 4 Ethoxy 2,6 Difluorobenzylamine

Reactions at the Primary Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine in 4-Ethoxy-2,6-difluorobenzylamine makes it a potent nucleophile, readily participating in reactions with a wide range of electrophiles. These reactions include nucleophilic additions to carbonyl compounds, acylations, alkylations, and oxidations, each providing a pathway to novel derivatives.

Nucleophilic Addition and Condensation Reactions

Primary amines are well-known to undergo nucleophilic addition to carbonyl compounds, often followed by dehydration to form imines or Schiff bases. This reaction is a cornerstone of organic synthesis for the formation of carbon-nitrogen double bonds.

The reaction of a primary amine with an aldehyde or a ketone results in the formation of an imine, also known as a Schiff base. This condensation reaction is typically catalyzed by acid and involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the imine. ijacskros.com

For this compound, this reaction would proceed by the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone. The presence of the electron-withdrawing fluorine atoms on the aromatic ring is expected to slightly decrease the nucleophilicity of the amine compared to its non-fluorinated analog. However, the reaction is still expected to proceed efficiently, particularly with reactive aldehydes.

A representative reaction is shown below:

Reaction of this compound with a generic aldehyde (R-CHO):

The primary amine attacks the carbonyl carbon.

A proton transfer occurs, leading to a carbinolamine intermediate.

Acid-catalyzed dehydration of the carbinolamine yields the corresponding N-(4-Ethoxy-2,6-difluorobenzyl)imine.

Table 1: Examples of Imine Formation with Related Amines This table presents data for analogous reactions due to the absence of specific data for this compound.

| Amine Reactant | Aldehyde/Ketone Reactant | Product | Yield (%) | Reference |

| 2,4-Difluorobenzylamine (B110887) | 4-Nitrobenzaldehyde | N-(2,4-Difluorobenzyl)-4-nitrobenzaldimine | >95% | nih.gov |

| Aniline | 2-Fluorobenzaldehyde | N-(2-Fluorobenzylidene)aniline | 86% | nih.gov |

The mechanism of Schiff base formation is a well-established process involving two key stages: the formation of a carbinolamine and its subsequent dehydration. eijppr.com The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for the nucleophilic attack by the amine. youtube.com

Nucleophilic attack: The nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.

Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom to yield the final imine product.

Theoretical studies on the formation of Schiff bases have confirmed this two-step mechanism, highlighting the role of intermediates and transition states. eijppr.com The rate-determining step can vary depending on the specific reactants and reaction conditions.

Acylation and Amide Bond Formation

Primary amines readily react with acylating agents such as acyl chlorides, anhydrides, and esters to form amides. This reaction is fundamental in organic synthesis and is crucial for the construction of peptide bonds. The acylation of this compound would result in the formation of N-(4-Ethoxy-2,6-difluorobenzyl)amides.

The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride from an acyl chloride, or a carboxylate from an anhydride).

Table 2: Examples of Acylation Reactions with Amines This table presents data for analogous reactions due to the absence of specific data for this compound.

| Amine Reactant | Acylating Agent | Product | Conditions | Yield (%) | Reference |

| Aniline | Acetic Anhydride | Acetanilide | Aqueous NaHCO3 | 95% | researchgate.net |

| Benzylamine (B48309) | Benzoic Anhydride | N-Benzylbenzamide | Aqueous NaHCO3 | 92% | researchgate.net |

The reactivity in acylation reactions can be influenced by the steric hindrance and electronic properties of both the amine and the acylating agent. The presence of two fluorine atoms at the ortho positions of this compound might introduce some steric hindrance, potentially affecting the reaction rate with bulky acylating agents.

Alkylation Reactions Leading to Substituted Amine Derivatives

The nitrogen atom of this compound can be alkylated by reaction with alkyl halides or other alkylating agents. This reaction leads to the formation of secondary and tertiary amines. The reaction proceeds via a nucleophilic substitution mechanism (SN2).

Over-alkylation to form the tertiary amine and even the quaternary ammonium (B1175870) salt is a common side reaction. To control the degree of alkylation, reaction conditions such as the stoichiometry of the reactants, temperature, and the nature of the alkylating agent and base used are carefully controlled.

While no specific examples of the alkylation of this compound were found, the general principles of amine alkylation are well-documented.

Oxidation Reactions of the Benzyl (B1604629) Amine Moiety

The benzylamine moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Common oxidation products of primary benzylamines include imines, amides, and nitriles.

The oxidation of a primary amine can initially form an imine, which may then be hydrolyzed to an aldehyde and subsequently oxidized to a carboxylic acid. Alternatively, the benzylamine can be directly oxidized to the corresponding amide. researchgate.netrsc.org

Various reagents and catalytic systems have been developed for the oxidation of benzylamines. These include metal-based catalysts and metal-free oxidation methods. rsc.org

Table 3: Examples of Oxidation Reactions of Benzylamines This table presents data for analogous reactions due to the absence of specific data for this compound.

| Benzylamine Derivative | Oxidant/Catalyst | Product | Yield (%) | Reference |

| Benzylamine | I2/TBHP | Benzamide | 85% | organic-chemistry.org |

| 4-Methoxybenzylamine | RuH2(PPh3)4/NHC | 4-Methoxybenzamide | 92% | organic-chemistry.org |

Reactions Involving Aromatic Ring Substituents

The presence of two fluorine atoms ortho to the benzylamine group and meta to the ethoxy group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution. In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. libretexts.org For this to occur, the ring must be activated by electron-withdrawing groups, and fluorine is an excellent leaving group in this context. youtube.com

The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial for the reaction to proceed, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. libretexts.org In the case of this compound, the two fluorine atoms strongly activate the ring for SNAr.

| Reactant | Nucleophile | Predicted Product | Reaction Conditions |

|---|---|---|---|

| This compound | Sodium methoxide (NaOMe) | 4-Ethoxy-2-fluoro-6-methoxybenzylamine | Heating in methanol |

| This compound | Ammonia (NH3) | 4-Ethoxy-2-amino-6-fluorobenzylamine | High pressure and temperature |

| This compound | Sodium hydrosulfide (NaSH) | 4-Ethoxy-2-fluoro-6-mercaptobenzylamine | Polar aprotic solvent |

The interplay between the ethoxy and fluorine groups is a key determinant of the aromatic ring's reactivity. The two fluorine atoms exert a powerful -I (inductive) effect, withdrawing electron density from the ring and making the carbon atoms to which they are attached electrophilic. This effect is most pronounced at the ortho and para positions relative to the fluorine atoms.

The ethoxy group, on the other hand, has a dual role. It has a -I effect due to the electronegativity of the oxygen atom, but more significantly, it has a +R (resonance) effect, donating electron density to the ring through its lone pairs. This +R effect is strongest at the ortho and para positions relative to the ethoxy group. In this compound, the fluorine atoms are meta to the ethoxy group, which means their inductive withdrawal is not directly counteracted by the resonance donation of the ethoxy group at the fluorine-bearing carbons.

The benzylamine group also contributes to the electronic landscape of the ring, primarily through a weak -I effect. However, its influence is generally considered to be less significant than that of the fluorine and ethoxy groups in the context of SNAr.

Chemo- and Regioselectivity in Synthetic Transformations

Chemo- and regioselectivity are critical considerations in the synthetic transformations of polysubstituted molecules like this compound. nih.gov The presence of multiple reactive sites—the two fluorine atoms, the amino group of the benzylamine moiety, and the aromatic ring itself—means that reactions must be carefully controlled to achieve the desired outcome.

In the context of SNAr, the question of regioselectivity revolves around which of the two fluorine atoms will be displaced. In this symmetrically substituted molecule, the two fluorine atoms are chemically equivalent, so monosubstitution will lead to a single product. However, if a second SNAr is attempted, the electronic environment will have been altered by the introduction of the first nucleophile, potentially leading to different reactivity at the remaining fluorine atom.

The directing effects of the substituents play a crucial role in determining the regioselectivity of other potential reactions. For example, in any potential electrophilic aromatic substitution (which would require harsh conditions due to the deactivating effect of the fluorine atoms), the directing effects of the ethoxy and benzylamine groups would need to be considered. The ethoxy group is an ortho, para-director, while the benzylamine group is also generally considered to be an ortho, para-director.

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on SNAr | Directing Effect (Electrophilic Substitution) |

|---|---|---|---|---|

| -F (x2) | Strongly withdrawing | Weakly donating | Strongly activating | Deactivating, ortho, para-directing |

| -OEt | Weakly withdrawing | Strongly donating | Weakly deactivating | Activating, ortho, para-directing |

| -CH2NH2 | Weakly withdrawing | N/A | Weakly deactivating | Deactivating, ortho, para-directing |

Advanced Synthetic Applications of 4 Ethoxy 2,6 Difluorobenzylamine

4-Ethoxy-2,6-difluorobenzylamine as a Key Building Block in Complex Molecule Synthesis

The unique substitution pattern of this compound, featuring an activating ethoxy group and two deactivating fluorine atoms ortho to the benzylamine (B48309) moiety, suggests its potential as a valuable scaffold in the synthesis of complex molecules. The interplay of these electronic effects could allow for selective functionalization and the introduction of diverse chemical entities.

Incorporation into Nitrogen-Containing Heterocyclic Systems

The primary amine of the benzylamine group is a prime candidate for reactions to form a wide array of nitrogen-containing heterocycles, which are ubiquitous in medicinal chemistry and materials science. Future research could explore its use in the synthesis of:

Pyrimidines and Pyrazines: Reactions with 1,3-dicarbonyl compounds or their equivalents could yield substituted pyrimidines. A related compound, tetrafluoropyrimidine, has been shown to react with various nucleophiles to create multisubstituted pyrimidines. dur.ac.uk

Quinolines and Isoquinolines: Pictet-Spengler or Bischler-Napieralski type reactions, following N-acylation, could provide access to tetrahydroisoquinoline or dihydroisoquinoline cores, respectively.

Azaindoles and other Fused Heterocycles: Intramolecular cyclization strategies, potentially involving transition-metal catalysis, could be developed to construct more complex fused heterocyclic systems.

Application in the Construction of Functionalized Aromatic Scaffolds

The aromatic ring of this compound presents opportunities for further functionalization. The directing effects of the ethoxy and fluorine substituents would likely influence the regioselectivity of electrophilic aromatic substitution reactions. Research in this area could focus on:

Directed Ortho-Metalation (DoM): The fluorine and ethoxy groups could potentially direct lithiation to specific positions on the aromatic ring, allowing for the introduction of a variety of electrophiles.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atoms could activate the ring for SNAr reactions, enabling the displacement of a fluorine atom with other nucleophiles to introduce further diversity.

Derivatization Strategies for Structure-Activity Relationship Studies

In the context of medicinal chemistry, systematic derivatization of a lead compound is crucial for optimizing its biological activity. For this compound, several derivatization strategies could be envisioned for structure-activity relationship (SAR) studies:

N-Functionalization: The primary amine could be readily converted into a variety of amides, sulfonamides, ureas, and other functional groups to probe interactions with biological targets. For instance, the related 2,6-difluorobenzylamine (B1295058) has been used to synthesize formamidine (B1211174) and guanidine (B92328) derivatives. sigmaaldrich.com

Modification of the Ethoxy Group: The ethoxy group could be demethylated to the corresponding phenol (B47542) and subsequently re-alkylated with different alkyl or aryl groups to explore the impact of this substituent on activity.

Introduction of Substituents on the Aromatic Ring: As described in section 4.1.2, further substitution on the aromatic ring would allow for a comprehensive exploration of the SAR.

Development of Novel Reaction Sequences Utilizing the Benzylamine Moiety

The benzylamine moiety itself can participate in a range of chemical transformations beyond simple N-functionalization. Future research could investigate:

Oxidative Transformations: Oxidation of the benzylamine could lead to the corresponding imine or benzaldehyde (B42025), which are versatile intermediates for further synthesis.

Transition-Metal Catalyzed Cross-Coupling Reactions: The amine could be transformed into a leaving group (e.g., a triflate or tosylate after conversion to the alcohol) to participate in cross-coupling reactions, or the N-H bond could be directly utilized in C-N bond-forming reactions.

Asymmetric Transformations: The development of catalytic asymmetric methods to modify the benzylamine or use it as a chiral auxiliary could open avenues for the synthesis of enantiomerically pure complex molecules.

While specific data tables and detailed research findings for this compound are not currently available, the foundational principles of organic chemistry suggest a rich and unexplored potential for this compound. The synthesis and investigation of its reactivity, as outlined above, would be a valuable contribution to the field of synthetic chemistry.

Structural Characterization and Spectroscopic Analysis

X-ray Crystallography of 4-Ethoxy-2,6-difluorobenzylamine Derivatives

While the specific crystal structure of this compound has not been reported, analysis of analogous fluorinated benzylamines and other substituted aromatic compounds allows for a detailed prediction of its solid-state characteristics. nih.govnih.gov The interplay of the aminomethyl group, the ethoxy substituent, and the two fluorine atoms is expected to dictate the molecule's conformation and its packing within a crystal lattice.

Analysis of Molecular Conformation and Dihedral Angles

Similarly, the orientation of the ethoxy group at the 4-position is crucial. The dihedral angle defined by the C(aryl)-O-C-C bonds will determine the position of the terminal methyl group. In the crystal structure of a related compound, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the methoxy (B1213986) group was found to be slightly twisted away from its attached ring. researchgate.net A similar non-planar arrangement is probable for the ethoxy group in this compound.

Investigation of Intermolecular and Intramolecular Interactions, including Hydrogen Bonding

The primary amine (-NH₂) group is a key player in forming intermolecular connections, acting as a potent hydrogen bond donor. It is expected to form hydrogen bonds with electronegative atoms on neighboring molecules. researchgate.net Potential hydrogen bond acceptors within the structure include the nitrogen atom of another amine group (N-H···N), the oxygen atom of the ethoxy group (N-H···O), and the fluorine atoms (N-H···F).

Crystal Packing and Supramolecular Architecture

The combination of these intermolecular forces, particularly the strong N-H···N and N-H···O hydrogen bonds, would likely guide the assembly of molecules into a well-defined supramolecular architecture. mdpi.comexlibrisgroup.com It is common for benzylamine (B48309) derivatives to form one-dimensional chains or two-dimensional sheets through hydrogen bonding. wikipedia.org These primary structures then pack together, influenced by weaker van der Waals forces and potential C-H···π interactions, to build the three-dimensional crystal lattice. rsc.org The specific arrangement, or polymorphism, can be influenced by crystallization conditions. mdpi.com The analysis of Hirshfeld surfaces is a modern computational method used to visualize and quantify these varied intermolecular contacts, providing a detailed fingerprint of the crystal packing. nih.govresearchgate.net

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound by identifying its functional groups and mapping the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy provides detailed information about the hydrogen, carbon, and fluorine environments within the molecule. organicchemistrydata.org Although experimental spectra for this compound are not available, its key features can be predicted based on known chemical shift ranges and the analysis of similar compounds. chemicalbook.comchemicalbook.comrsc.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of hydrogen. The two aromatic protons at the 3- and 5-positions would be chemically equivalent and are expected to appear as a triplet in the range of δ 6.5-7.5 ppm, due to coupling with the two adjacent fluorine atoms. The benzylic protons (-CH₂NH₂) would likely appear as a singlet around δ 3.8-4.2 ppm. The ethoxy group should produce a quartet for the -OCH₂- protons around δ 4.0 ppm and a triplet for the terminal -CH₃ protons around δ 1.4 ppm. The amine protons (-NH₂) typically appear as a broad singlet, the chemical shift of which can vary. youtube.com

¹³C NMR: The carbon spectrum provides information on all carbon atoms. Aromatic carbons typically resonate between δ 100-160 ppm. youtube.com The carbons directly bonded to fluorine (C2 and C6) would appear at the lower end of this range and exhibit strong coupling (large ¹JCF coupling constant). The carbons bonded to the ethoxy group (C4) and the aminomethyl group (C1) would also have characteristic shifts. The benzylic carbon (-CH₂) is expected around δ 40-45 ppm, while the ethoxy carbons (-OCH₂CH₃) would appear around δ 64 ppm and δ 15 ppm.

¹⁹F NMR: Since the two fluorine atoms at positions 2 and 6 are chemically equivalent, the ¹⁹F NMR spectrum is predicted to show a single signal. For fluorinated aromatic compounds, this signal would likely appear in the typical chemical shift range, and its coupling to the aromatic protons would be observable in high-resolution spectra. researchgate.net

| Predicted NMR Data for this compound | |

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H | 6.5 - 7.5 |

| ¹H | ~ 4.0 |

| ¹H | ~ 3.8 - 4.2 |

| ¹H | variable |

| ¹H | ~ 1.4 |

| ¹³C | 155 - 165 (d) |

| ¹³C | 150 - 160 |

| ¹³C | 110 - 120 (t) |

| ¹³C | 100 - 110 (dd) |

| ¹³C | ~ 64 |

| ¹³C | ~ 40 - 45 |

| ¹³C | ~ 15 |

| ¹⁹F | -110 to -120 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic vibrations of the functional groups present in the molecule. orgchemboulder.com The spectrum of this compound is expected to show several key absorption bands.

The primary amine group will give rise to a characteristic pair of N-H stretching bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy and aminomethyl groups will appear just below 3000 cm⁻¹. libretexts.orgpressbooks.pub

The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Strong absorption bands corresponding to the C-F bonds are expected in the 1100-1300 cm⁻¹ range. The C-O stretching of the aryl ether linkage of the ethoxy group typically results in a strong band around 1250 cm⁻¹. nist.gov The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range can also provide information about the substitution pattern of the aromatic ring. orgchemboulder.com

| Predicted IR Absorption Bands for this compound | |

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 |

| C(sp²)-H stretch (aromatic) | 3000 - 3100 |

| C(sp³)-H stretch (alkyl) | 2850 - 2980 |

| C=C stretch (aromatic ring) | 1450 - 1600 |

| C-O stretch (aryl ether) | 1230 - 1270 |

| C-F stretch | 1100 - 1300 |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Mass spectrometry (MS) and its combination with gas chromatography (GC-MS) stand as cornerstone techniques for the molecular weight determination, structural elucidation, and purity assessment of synthetic compounds like this compound. These methods provide detailed information on the mass-to-charge ratio of the parent molecule and its characteristic fragments, alongside its chromatographic behavior, which are collectively used to confirm its identity and purity.

For this compound, with a molecular formula of C₉H₁₁F₂NO, the expected monoisotopic mass is 187.0808 g/mol . In mass spectrometry, the molecular ion peak ([M]⁺) would be anticipated at an m/z corresponding to this value. The high-resolution mass spectrometry (HRMS) would further confirm the elemental composition with high accuracy.

Gas chromatography separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. For a polar compound like this compound, a column with a mid-to-high polarity stationary phase would be appropriate. The retention time (tᵣ) is a characteristic property of the compound under specific chromatographic conditions and serves as an initial identifier.

Following separation by GC, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum displays the molecular ion and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and provides significant structural information.

Expected Fragmentation Pattern:

The fragmentation of this compound under EI-MS is predicted to proceed through several key pathways, primarily involving the cleavage of bonds adjacent to the aromatic ring and the amine group.

A primary fragmentation event would be the benzylic cleavage, resulting in the loss of the amino group (•NH₂) to form a stable benzylic cation.

[M - NH₂]⁺: This fragment would result from the cleavage of the C-N bond, yielding a cation with the structure C₉H₉F₂O⁺.

Another significant fragmentation pathway involves the ethoxy group.

Loss of ethylene (B1197577) (C₂H₄): Cleavage of the ethyl group from the ether linkage can occur, leading to a radical cation.

Loss of the ethoxy radical (•OC₂H₅): This would result in a difluorobenzyl cation.

Further fragmentation of the aromatic ring and side chain would lead to a series of smaller ions, providing a comprehensive structural confirmation.

The table below summarizes the predicted key fragments for this compound in a typical GC-MS analysis.

| Fragment Ion | Proposed Structure | Predicted m/z | Significance |

| [M]⁺ | [C₉H₁₁F₂NO]⁺ | 187 | Molecular Ion |

| [M - H]⁺ | [C₉H₁₀F₂NO]⁺ | 186 | Loss of a hydrogen atom |

| [M - C₂H₄]⁺ | [C₇H₇F₂NO]⁺ | 159 | Loss of ethylene from the ethoxy group |

| [M - C₂H₅]⁺ | [C₇H₆F₂NO]⁺ | 158 | Loss of an ethyl radical |

| [C₇H₄F₂O]⁺ | 142 | Further fragmentation | |

| [C₆H₃F₂]⁺ | 112 | Difluorophenyl cation |

This data is predictive and based on common fragmentation patterns of similar molecules. Actual experimental values may vary slightly.

The combination of a specific retention time from the gas chromatograph and a unique mass spectrum provides a high degree of certainty in the identification of this compound. Furthermore, the integration of the total ion chromatogram (TIC) from the GC-MS analysis allows for the quantitative determination of the compound's purity by comparing the area of the main peak to the areas of any impurity peaks.

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic landscape.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For 4-Ethoxy-2,6-difluorobenzylamine, a DFT analysis would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, various electronic properties can be calculated. A study on the related compound, 4-ethoxy-2,3-difluoro benzamide, utilized DFT with various basis sets to analyze its structural and spectral properties, demonstrating the utility of this approach. researchgate.net

A hypothetical data table for the optimized geometric parameters of this compound, as would be generated by a DFT calculation, is presented below.

Interactive Data Table: Hypothetical Optimized Geometric Parameters of this compound (DFT B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Length | C-N | Data not available |

| Bond Length | C-O | Data not available |

| Bond Length | C-F | Data not available |

| Bond Angle | C-C-N | Data not available |

| Dihedral Angle | C-O-C-C | Data not available |

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of the HOMO and LUMO and the energy gap between them are critical indicators of a molecule's chemical reactivity and kinetic stability. A low HOMO-LUMO gap suggests that a molecule is more likely to be reactive. For this compound, the HOMO would likely be located on the electron-rich ethoxy group and the benzene (B151609) ring, while the LUMO would be distributed over the aromatic ring and the benzylamine (B48309) moiety. This analysis helps in predicting how the molecule will interact with other reagents. Research on similar aromatic compounds often includes FMO analysis to explain their electronic and optical properties.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack. In an MEP map of this compound, negative potential (typically colored red or yellow) would be expected around the nitrogen atom of the amine group and the oxygen atom of the ethoxy group, indicating their nucleophilic character. Positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the amine group and potentially near the fluorine atoms due to their high electronegativity. Such maps are instrumental in understanding intermolecular interactions, including hydrogen bonding.

Reaction Mechanism Elucidation

Understanding the step-by-step process of a chemical reaction is crucial for optimizing reaction conditions and predicting product formation. Computational methods are frequently employed to elucidate these complex pathways.

Interactive Data Table: Hypothetical Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | Data not available |

| Transition State | Data not available |

| Products | Data not available |

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reaction pathway. For reactions involving charged or highly polar species, polar solvents can stabilize intermediates and transition states, thereby altering the energy barriers. An assessment of solvent effects would be crucial for understanding the reactivity of this compound in different chemical environments.

Conformational Analysis and Molecular Dynamics Simulations

Computational methods provide powerful insights into the three-dimensional structure and dynamic behavior of molecules like this compound. Conformational analysis and molecular dynamics (MD) simulations are key tools for exploring the molecule's flexibility, preferred shapes, and interactions with its environment at an atomic level.

Conformational Analysis of this compound focuses on identifying the stable arrangements of its atoms, known as conformers, and the energy barriers between them. The primary sources of conformational flexibility in this molecule are the rotation around the C(aryl)-O bond of the ethoxy group, the C-C bond of the ethyl chain, and the C(aryl)-C(benzyl) and C(benzyl)-N bonds of the benzylamine moiety.

Molecular Dynamics (MD) Simulations offer a way to observe the time-dependent behavior of the molecule. nih.gov In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules to mimic aqueous solution), and the motions of all atoms are calculated over time by solving Newton's equations of motion. nih.govberkeley.edu This technique provides a detailed picture of the conformational landscape the molecule explores at a given temperature.

For this compound, an MD simulation would illustrate the transitions between different stable conformations. Key metrics extracted from these simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov It is anticipated that the terminal methyl group of the ethoxy substituent and the -CH2NH2 group would exhibit higher RMSF values, indicating greater flexibility compared to the more rigid difluorinated aromatic ring. The simulation would also capture the dynamic hydrogen bonding patterns between the amine group and surrounding solvent molecules.

The results from these simulations are crucial for understanding how the molecule might fit into a biological receptor or interact with other molecules. The combination of static conformational analysis and dynamic simulations provides a comprehensive model of the molecule's structural preferences and behavior.

Table 1: Hypothetical Dihedral Angle Distributions from a Simulated Conformational Analysis of this compound

| Dihedral Angle | Description | Predicted Stable Conformation(s) |

| C3-C4-O-C(ethyl) | Rotation of the ethoxy group relative to the ring | Planar (0° or 180°) to maximize π-conjugation, but may be slightly twisted due to steric factors. |

| C4-O-C(ethyl)-C(methyl) | Rotation within the ethyl group | Anti (~180°) and Gauche (±60°) conformations are expected. |

| C2-C1-C(benzyl)-N | Rotation of the aminomethyl group | Restricted rotation due to steric clash with ortho-fluorine atoms. Angles that position the NH2 group away from the fluorine atoms would be highly favored. |

Theoretical Studies on the Influence of Fluorine and Ethoxy Substituents on Reactivity

The chemical reactivity of this compound is profoundly influenced by the electronic properties of its substituents. Theoretical studies, often using quantum chemistry, can quantify the impact of the two fluorine atoms and the ethoxy group on the electron distribution within the aromatic ring and on the benzylamine side chain.

The fluorine atom is the most electronegative element, and when attached to an aromatic ring, it exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the ring. Simultaneously, the lone pairs on the fluorine atom can donate electron density to the aromatic π-system through a resonance effect (+R), a concept explored in studies of "fluoromaticity". nih.govacs.org However, for fluorine, the inductive effect is generally considered to be dominant over the weaker resonance effect. In this compound, the two fluorine atoms at positions 2 and 6 significantly decrease the electron density of the benzene ring, particularly at the ortho and para positions relative to them.

Conversely, the ethoxy group at position 4 is a strong electron-donating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity but a much stronger electron-donating resonance effect (+R) as the oxygen's lone pairs delocalize into the aromatic π-system.

Computational studies can map the electrostatic potential (ESP) of the molecule, visually identifying electron-rich and electron-poor regions. For this compound, the ESP map would likely show a negative potential around the oxygen and fluorine atoms and a positive potential near the amine hydrogens. Furthermore, calculations of atomic partial charges and frontier molecular orbitals (HOMO/LUMO) would provide quantitative data on reactivity. The locations of the HOMO and LUMO can predict sites susceptible to electrophilic and nucleophilic attack, respectively. The strong inductive effect of the ortho-fluorines is expected to make the benzylic carbon more electrophilic and could influence the pKa of the amine group.

Table 2: Predicted Electronic Properties of Substituents on an Aromatic Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect |

| Fluorine | 2, 6 | Strongly Withdrawing (-I) | Weakly Donating (+R) | Net Electron Withdrawing |

| Ethoxy | 4 | Weakly Withdrawing (-I) | Strongly Donating (+R) | Net Electron Donating |

| Aminomethyl | 1 | Weakly Withdrawing (-I) | N/A | Influenced by ring electronics |

Exploratory Research in Biological and Chemical Systems Mechanism Focused

Design and Synthesis of Chemical Probes and Imaging Agents

There is no evidence in the current body of scientific literature to suggest that 4-Ethoxy-2,6-difluorobenzylamine has been used in the design or synthesis of chemical probes or imaging agents.

No studies have been found that describe the development of fluorescent labeling compounds derived from this compound.

The literature is silent on any strategies for the bioconjugation or functionalization of this compound for research purposes.

Role in the Study of Fluorinated Compounds' Impact on Biological Systems

The field of chemical and biological research has yet to publish any specific findings on this compound. The absence of data prevents a detailed discussion of its properties and potential applications as outlined. Future research may yet uncover the role of this compound, but for now, it remains an uncharacterized molecule in the scientific literature.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Research Gaps

The academic contributions to the understanding of fluorinated benzylamines are substantial, primarily focusing on their synthesis and application as building blocks for more complex molecules. For instance, various synthetic routes to access substituted benzylamines have been developed, including the reduction of corresponding benzonitriles or reductive amination of benzaldehydes. wikipedia.org Specifically, methods for producing 2,4-difluorobenzylamine (B110887), a key intermediate for pharmaceuticals, have been patented, highlighting the industrial importance of this class of compounds. google.comgoogle.com Research has also delved into the biological activities of substituted benzylamines, such as their role as inhibitors of copper amine oxidases. nih.gov

However, a significant research gap exists for specifically 4-Ethoxy-2,6-difluorobenzylamine. Publicly available scientific literature and databases lack in-depth studies on its synthesis, characterization, and potential applications. While it is commercially available, indicating its use in some synthetic processes, the academic exploration of its unique properties remains largely uncharted territory. fishersci.no This presents a clear opportunity for further research to elucidate its chemical and biological profile.

Emerging Trends in the Synthesis and Application of Fluorinated Benzylamines

Recent years have witnessed a surge in the development of innovative fluorination methods, moving towards more efficient and selective processes. mdpi.com Visible-light-mediated fluorination is an emerging trend that allows for reactions under mild conditions, offering precise control over the introduction of fluorine into organic molecules. mdpi.com Furthermore, new reagents and metal-catalyzed reactions are expanding the toolkit for creating complex fluorinated structures. thermofisher.com

In terms of applications, fluorinated benzylamines are increasingly utilized in the pharmaceutical and agrochemical industries. marketresearchfuture.comchemicalbook.com The introduction of fluorine can enhance the metabolic stability and bioavailability of drug candidates. researchgate.net Beyond the life sciences, there is a growing interest in the use of fluorinated compounds in materials science for the development of advanced polymers and functional materials. man.ac.ukresearchgate.net

Prospective Areas for Further Mechanistic and Computational Inquiry

The impact of fluorine substitution on molecular conformation and noncovalent interactions is a key area for future mechanistic and computational studies. nih.gov For a molecule like this compound, computational modeling, such as Density Functional Theory (DFT), could predict its three-dimensional structure, vibrational frequencies, and electronic properties. umn.edu Such studies can provide valuable insights into its reactivity and potential interactions with biological targets.

Investigating the C-F bond activation of fluorinated benzylamines is another promising avenue. nih.gov Understanding the mechanisms of these reactions can lead to the development of novel synthetic methodologies. Computational chemistry can play a crucial role in elucidating reaction pathways and predicting the stereochemical outcomes of such transformations. umn.edunih.gov

Potential for Broader Chemical and Materials Science Applications

The unique substitution pattern of this compound, with its combination of electron-donating ethoxy and electron-withdrawing fluorine groups, suggests potential for a range of applications. In materials science, it could serve as a monomer or building block for the synthesis of novel fluorinated polymers with tailored properties, such as thermal stability, chemical resistance, and specific optical or electronic characteristics. man.ac.uk The presence of the amine group allows for further functionalization, opening possibilities for its incorporation into more complex architectures. wikipedia.org

In medicinal chemistry, this compound could be a valuable starting material for the synthesis of new bioactive molecules. The specific arrangement of substituents on the benzene (B151609) ring could lead to unique binding interactions with enzymes or receptors, potentially resulting in novel therapeutic agents. nih.gov Further screening and derivatization of this scaffold are warranted to explore its full potential in drug discovery.

Q & A

Q. What are the common synthetic routes for preparing 4-Ethoxy-2,6-difluorobenzylamine in laboratory settings?

- Methodological Answer : A typical synthesis involves reductive amination or nucleophilic substitution starting from halogenated precursors. For example, 4-Ethoxy-2,6-difluorobenzyl bromide (C₉H₉BrF₂O, F.W. 251.07) can undergo amination using ammonia or a primary amine under controlled conditions . Another approach involves refluxing intermediates like 4-ethoxy-2,3-dihydro-6-methyl-1,3-dioxo-pyrrolopyridine with amines (e.g., benzylpiperazine derivatives) in tetrahydrofuran (THF) and formalin, followed by crystallization from ethanol/hexane mixtures . Key parameters include:

Q. How can researchers ensure the purity of this compound post-synthesis?

- Methodological Answer : Purification methods include column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization using ethanol/hexane . High-Performance Liquid Chromatography (HPLC) with LiChrosorb® RP-8 columns (10 µm particle size) is recommended for analytical purity validation, particularly for detecting residual solvents or byproducts . For compounds with high halogen content, mass spectrometry (MS) and ¹⁹F NMR are critical to confirm structural integrity .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : The compound is classified under UN2735 (amine liquids, corrosive) and carries hazard code H314 (causes severe skin burns). Mandatory precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods during synthesis or handling.

- Waste disposal: Segregate acidic/amine-containing waste and neutralize before disposal .

Advanced Research Questions

Q. How can computational fluid dynamics (CFD) optimize the continuous-flow synthesis of this compound derivatives?

- Methodological Answer : Microreactor systems enable precise control over reaction kinetics and heat transfer. For example, Chen et al. (2022) synthesized a liquid crystal intermediate (1-(4-ethoxy-2,3-difluorobenzyl)-4-propylcyclohexan-1-ol) using a microfluidic system. CFD simulations validated flow patterns and mixing efficiency, reducing reaction times by 30% compared to batch methods. Key parameters include:

Q. What spectral and quantum chemical methods characterize the molecular geometry of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict bond lengths, angles, and vibrational frequencies. For example, the optimized structure of 4-ethoxy-2,3-difluorobenzamide shows C=O stretching at 1680 cm⁻¹ (IR) and aromatic C-F coupling constants of 8–10 Hz in ¹H NMR . X-ray crystallography is limited due to low melting points (<100°C), making powder diffraction or solid-state NMR preferable for polymorph analysis .

Q. How do researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loading, or impurity profiles. For instance, SnCl₂·2H₂O-mediated reductions (e.g., converting nitro groups to amines) require strict pH control (alkaline conditions post-reaction) to prevent side reactions. Systematic analysis includes:

Q. What role does this compound play in liquid crystal or pharmaceutical intermediate synthesis?

- Methodological Answer : The ethoxy and fluorine substituents enhance thermal stability and dipole alignment in liquid crystals. For example, 1-(4-ethoxy-2,3-difluorobenzyl)-4-propylcyclohexan-1-ol (synthesized via microreactors) exhibits nematic phase behavior at 120–150°C . In medicinal chemistry, the amine group serves as a handle for conjugating bioactive moieties (e.g., cyclohexanol derivatives for antipsychotic agents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.